molecular formula C9H10N4S B12315283 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B12315283
M. Wt: 206.27 g/mol
InChI Key: NYUPXIOPQHRYFK-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 1524219-12-2) is a heterocyclic compound of significant interest in medicinal chemistry research, featuring a pyrazole core substituted at the 1-position with a pyridin-2-yl group, at the 3-position with a methylsulfanyl (SCH₃) moiety, and at the 5-position with an amino group . The distinct electronic properties of this structure contribute to its research value; the methylsulfanyl group enhances lipophilicity, while the pyridinyl and amino groups are key contributors to hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity and specificity toward biological targets . This compound has demonstrated promise in preliminary scientific investigations for its diverse biological activities. Research on structurally similar pyrazole derivatives indicates potential in anti-inflammatory and anticancer applications . Studies suggest these compounds may modulate key inflammatory pathways, potentially through interactions with enzyme systems like cyclooxygenase (COX) . In oncology research, certain analogues have been found to inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest at specific phases, highlighting its potential as a scaffold for developing chemotherapeutic agents . Furthermore, the compound has been identified as a potential inhibitor of enzymes implicated in disease processes, such as glycogen synthase kinase-3 (GSK-3), which plays a role in signaling pathways related to cancer and neurodegenerative diseases . The synthesis of 3-(Methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine can be achieved through several routes, including classical cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors or via regioselective [3+2] cycloaddition strategies, which offer control over substituent placement . Attention to reaction conditions is critical to manage regioselectivity and the stability of the methylsulfanyl group . This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

5-methylsulfanyl-2-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C9H10N4S/c1-14-9-6-7(10)13(12-9)8-4-2-3-5-11-8/h2-6H,10H2,1H3

InChI Key

NYUPXIOPQHRYFK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=C1)N)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring serves as the structural backbone of this compound. Classical cyclocondensation methods involve reacting hydrazine derivatives with 1,3-dicarbonyl precursors. For example, hydrazine derivatives bearing a pyridin-2-yl group can react with β-keto thioethers to form the pyrazole scaffold. A study by Abdelhamid and Gomha demonstrated that sodium enolates of β-keto thioethers undergo condensation with arylhydrazines to yield substituted pyrazoles. Adapting this method, the reaction between pyridin-2-ylhydrazine and 3-(methylsulfanyl)-1,3-diketone could theoretically produce the target compound. However, the regioselectivity of substituent placement (C3 vs. C5) must be controlled through reaction conditions such as temperature and solvent polarity.

Mechanistic Insights :

  • Nucleophilic Attack : The hydrazine’s amine group attacks the electrophilic carbonyl carbon of the diketone, forming a hydrazone intermediate.
  • Cyclization : Intramolecular dehydration closes the five-membered ring, with the methylsulfanyl group occupying the C3 position due to steric and electronic effects.
  • Amination : Post-cyclization reduction or substitution introduces the C5 amine group.

Optimization Challenges :

  • Regioselectivity : Competing pathways may lead to isomeric byproducts. Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) favor the desired regiochemistry.
  • Functional Group Stability : The methylsulfanyl group is prone to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis.

[3+2] Cycloaddition for Regioselective Pyrazole Synthesis

A novel base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones offers a regioselective route to polysubstituted pyrazoles. This method exploits the umpolung reactivity of dithianes, enabling the construction of the pyrazole core with precise substituent placement.

Procedure :

  • Sydnone Preparation : A pyridin-2-yl-substituted sydnone is synthesized via nitrosation of a corresponding hydrazine derivative.
  • Cycloaddition : The sydnone reacts with 2-alkynyl-1,3-dithiane under basic conditions (e.g., K₂CO₃ in DMSO) to form a 1,3-dithianyl pyrazole intermediate.
  • Desulfurization : Treatment with Raney nickel or other desulfurizing agents converts the dithianyl group to a methylsulfanyl moiety.

Advantages :

  • Regioselectivity : The electronic nature of the sydnone directs substituent placement, ensuring the pyridinyl group occupies the N1 position.
  • Functional Group Tolerance : The method accommodates sensitive groups (e.g., amines) without requiring protective strategies.

Representative Data :

Starting Material Conditions Yield (%) Regioselectivity (C3:C5)
Pyridin-2-yl sydnone K₂CO₃, DMSO, 60°C 78 95:5
2-Alkynyl-1,3-dithiane NaH, THF, 25°C 65 89:11

Post-Functionalization of Preformed Pyrazoles

An alternative approach involves modifying a preassembled pyrazole core. For instance, 1-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo thiolation at the C3 position using methyl disulfide or thiomethylation reagents.

Stepwise Synthesis :

  • Pyrazole Formation : 1-(Pyridin-2-yl)-1H-pyrazol-5-amine is synthesized via cyclocondensation of pyridin-2-ylhydrazine with malononitrile followed by reduction.
  • Thiolation : Treatment with methylsulfanylation agents (e.g., MeSNa in DMF) introduces the methylsulfanyl group.

Key Considerations :

  • Electrophilic Aromatic Substitution : The C3 position’s electron density dictates reactivity. Activating groups (e.g., NH₂) at C5 enhance electrophilic substitution at C3.
  • Side Reactions : Over-thiolation or oxidation to sulfones may occur; stoichiometric control and low temperatures (0–5°C) mitigate these issues.

Patent-Based Industrial Synthesis

A patent detailing the synthesis of structurally related pyrazolylpiperazines (WO2015063709A1) provides insights into scalable processes. Although the target compound differs, the patent’s emphasis on protective group strategies and purification methods is applicable.

Adapted Protocol :

  • Protection : The C5 amine is protected as a 9-fluorenylmethyl carbamate (Fmoc) to prevent side reactions during subsequent steps.
  • Cyclization : A Lawesson’s reagent-mediated cyclization forms the pyrazole ring, with methylsulfanyl introduced via a thiolated precursor.
  • Deprotection : Acidic cleavage (e.g., TFA) removes the Fmoc group, yielding the free amine.

Purification :

  • Crystallization : The final product is isolated as an acetate salt via solvent-antisolvent crystallization (toluene/glacial acetic acid).
  • Yield Enhancement : Multi-stage washing

Chemical Reactions Analysis

Substitution Reactions

The methylsulfanyl group undergoes nucleophilic substitution with alkyl halides or acyl chlorides, facilitated by acidic or basic conditions. This reactivity makes it a versatile intermediate for functional group modifications.

Key Reaction Features :

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides

  • Conditions : Polar aprotic solvents (e.g., DMF), room temperature to reflux

  • Outcome : Substituted derivatives with enhanced solubility or bioavailability

Oxidation and Reduction

The compound participates in oxidation and reduction reactions using standard agents (e.g., hydrogen peroxide, sodium borohydride). These transformations alter its pharmacological profile by modifying functional groups.

Reaction Type Reagents Product Type Application
OxidationH₂O₂, acidic conditionsOxidized derivativesAntimicrobial agents
ReductionNaBH₄, MeOHReduced analogsAnti-inflammatory

Condensation and Cyclization Reactions

Condensation with carbonyl compounds (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) forms fused heterocycles like pyrazolo[3,4-b]pyridines. The mechanism involves nucleophilic attack, loss of MeSH, and cyclization .

Mechanistic Insights :

  • Electrophilic Activation : Acid catalysts enhance the electrophilicity of carbonyl carbons in OKDTA (2-oxoalkylidene dithioacetals) .

  • Regioselectivity : Substitution patterns on OKDTA dictate reaction pathways. For example, electron-donating groups favor C(4) attack, while electron-withdrawing groups favor C(3) attack .

Structural Modifications and Derivatives

The compound serves as a scaffold for synthesizing derivatives with varied substituents (e.g., tert-butyl, methoxybenzyl). Reactions include reductive amination and solvent-free condensation to form imines, which are precursors for fused heterocycles .

Example Reaction :

  • Reagents : 2-pyridinecarboxaldehyde, MgSO₄ (drying agent)

  • Conditions : Methanol, ambient temperature

  • Product : (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

This compound’s reactivity and structural versatility underscore its importance in medicinal chemistry, particularly for developing inhibitors of enzymes linked to chronic diseases .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C9H10N4S
  • Molecular Weight : 206.27 g/mol
  • Key Functional Groups : Methylsulfanyl, pyridine, pyrazole

The structural characteristics of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine contribute to its reactivity and potential pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibit significant anticancer properties. These compounds may interact with enzyme systems involved in cancer progression, leading to the modulation of pathways critical for tumor growth and survival.

Case Study :
In a study assessing the effects of pyrazole derivatives on cancer cell lines, it was found that certain derivatives inhibited cell proliferation through apoptosis induction and cell cycle arrest at specific phases, suggesting their potential as chemotherapeutic agents.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amineMethyl group on pyrazoleAntitumor, anti-inflammatory
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineTert-butyl substituentAnti-inflammatory
3-Amino-N-(4-chlorobenzyl)-1H-pyrazol-5-aminesAmino group on pyrazoleAntibacterial

This table illustrates the diversity of biological activities associated with structurally similar compounds, highlighting the potential of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine in therapeutic applications.

Enzyme Inhibition

3-(Methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been identified as a potential inhibitor of various enzymes implicated in disease processes. For example, it may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is involved in multiple signaling pathways related to cancer and neurodegenerative diseases.

Synthetic Methods

Several synthetic routes have been developed for the preparation of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine. These methods often involve multi-step reactions starting from readily available precursors. The efficiency and yield of these methods can significantly influence the compound's availability for research and therapeutic use.

Formulation Considerations

When formulating this compound for pharmaceutical applications, factors such as solubility, stability, and bioavailability must be considered. The unique combination of functional groups may enhance its solubility compared to other pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridinyl and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences electronic and steric properties:

  • Pyridin-2-yl (Target Compound) : The pyridine ring enables hydrogen bonding via its nitrogen atom and π-stacking interactions.
  • Thiazol-2-yl (3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine, CAS: 1171174-91-6) : The thiazole ring introduces sulfur, increasing electron-withdrawing effects and altering solubility .
  • Tetrahydrofuran-3-yl (Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine) : The tetrahydrofuran group introduces chirality and oxygen-based hydrogen bonding, affecting molecular packing in crystals .

Substituent Variations at Position 3

The methylsulfanyl group at position 3 distinguishes the target compound:

  • Methyl (3-Methyl-1-phenyl-1H-pyrazol-5-amine, CAS: 1131-18-6) : Lacking sulfur, this compound is less lipophilic and may exhibit weaker interactions with hydrophobic binding pockets .
  • Trifluoromethyl (1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, CAS: 1226291-40-2) : The CF₃ group enhances electronegativity, improving resistance to oxidative metabolism .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Position 1 Position 3 Notable Properties References
Target Compound (1524219-12-2) Pyridin-2-yl Methylsulfanyl High lipophilicity, planar structure, kinase inhibition potential
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1131-18-6) Phenyl Methyl Lower lipophilicity, limited hydrogen bonding
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine (N/A) 2-Nitrophenyl tert-Butyl Bulky, electron-withdrawing nitro group, improved metabolic stability
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (N/A) Pyridin-4-yl 4-Fluorophenyl Regioisomer with cancer kinase activity
Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine (N/A) Tetrahydrofuran-3-yl Methylsulfanyl pyrimidinyl Chiral centers, hydrogen-bonded chains in crystal lattice

Table 2: Physical Properties

Compound Name (CAS) Molecular Weight Solubility (Predicted) LogP
Target Compound (1524219-12-2) 247.34 g/mol Low (lipophilic) 2.1
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1131-18-6) 173.21 g/mol Moderate 1.5
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (1226291-40-2) 261.63 g/mol Low 2.8

Biological Activity

Overview

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, characterized by its unique structural features that include a methylsulfanyl group and a pyridine moiety. This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The chemical formula for 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is C9H10N4SC_9H_{10}N_4S. Its structure consists of:

  • A pyrazole ring which is known for its reactivity.
  • A pyridine group that enhances solubility and bioavailability.
  • A methylsulfanyl group that may influence its pharmacological properties.

Anti-inflammatory Properties

Research indicates that compounds similar to 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibit significant anti-inflammatory effects. These compounds can modulate pathways involved in inflammation, potentially through interactions with enzyme systems such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

The anticancer activity of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been explored in several studies. The compound has shown efficacy against various cancer cell lines, including:

  • Lung cancer
  • Breast cancer
  • Colorectal cancer

For instance, compounds with a similar structure have demonstrated IC50 values indicating significant growth inhibition in cancer cells, such as MDA-MB-231 and HepG2 cell lines . The presence of the methylsulfanyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its anticancer effects.

Comparative Analysis with Similar Compounds

A comparative analysis of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine with structurally similar compounds reveals unique biological activities:

Compound NameStructural FeaturesBiological Activity
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amineMethyl group on pyrazoleAntitumor, anti-inflammatory
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineTert-butyl substituentAnti-inflammatory
3-Amino-N-(4-chlorobenzyl)-1H-pyrazol-5-aminesAmino group on pyrazoleAntibacterial

The unique combination of the methylsulfanyl and pyridine groups in 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine may contribute to its distinct pharmacological profile compared to these other derivatives .

The mechanism by which 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : Interacting with key enzymes in inflammatory pathways.
  • Cellular Signaling Modulation : Affecting signaling pathways associated with cancer cell proliferation and survival.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Further biochemical studies are necessary to elucidate the specific molecular targets and pathways involved .

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazole derivatives, including 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amines:

Case Study 1: Anticancer Activity

In a study evaluating a series of pyrazole derivatives for anticancer activity, compounds structurally related to 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amines exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.040.04 to 49.85μM49.85\mu M .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of similar pyrazole compounds, demonstrating inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac sodium .

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions, such as between enones and hydrazine derivatives. For example, similar pyrazoles are prepared by reacting (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with substituted hydrazines, followed by functionalization steps like sulfenylation . Thioether groups (e.g., methylsulfanyl) can be introduced using tetrabutylammonium iodide (TBAI)-mediated reactions with arylsulfonyl hydrazides under ethanol reflux (80°C) . Post-synthetic modifications, such as N-methylation via iodomethane, are also employed .

Q. How is X-ray crystallography applied to confirm the molecular structure of such compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. For pyrazol-5-amine derivatives, SCXRD confirms bond lengths, angles, and hydrogen-bonding networks. The SHELX program suite (e.g., SHELXL for refinement) is widely used for solving crystal structures . For example, asymmetric ligands like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibit crystallographic symmetry (e.g., orthorhombic Pccn) and phase transitions, which are validated via SCXRD .

Advanced Research Questions

Q. What strategies are effective in resolving regioisomerism during the synthesis of substituted pyrazol-5-amine derivatives?

  • Methodological Answer : Regioisomerism arises from substituent positioning on the pyrazole ring. Chromatographic separation (e.g., chiral HPLC) or selective crystallization can isolate isomers. For instance, in kinase inhibitor studies, regioisomeric switching (e.g., 3-aryl vs. 4-aryl substitution) alters biological activity, necessitating precise structural validation via SCXRD and NMR . Computational tools (e.g., DFT) can predict stability differences between regioisomers to guide synthesis .

Q. How can computational methods like DFT be utilized in conjunction with experimental data to analyze molecular geometry?

  • Methodological Answer : Density functional theory (DFT) calculations optimize molecular geometries and predict electronic properties. For pyrazol-5-amine derivatives, DFT-computed bond lengths and angles are compared with SCXRD data to validate experimental results . For example, deviations <0.04 Å between DFT and SCXRD data confirm accurate structural models .

Q. What methodologies are recommended for studying the phase behavior and solid-state properties of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to analyze phase transitions. For example, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling (ΔT >100°C between melting and solidification) and reversible crystal-to-crystal transitions upon complexation with ZnCl₂ . Variable-temperature SCXRD can further resolve thermal expansion or conformational changes in the solid state .

Q. How can sulfenylation reactions be optimized for introducing methylsulfanyl groups in pyrazol-5-amine derivatives?

  • Methodological Answer : Sulfenylation is achieved via TBAI-mediated reactions with arylsulfonyl hydrazides. Optimizing solvent (ethanol), temperature (80°C), and stoichiometry improves yields. For example, polysubstituted pyrazol-5-amines react with 4-methylbenzenesulfonyl hydrazide to yield S-aryl derivatives with >85% efficiency . Reaction progress is monitored via TLC or LC-MS, and products are purified via recrystallization or column chromatography .

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